Predicted Protein Kinase Inhibitor Activity Profile of 3-Amino-6-chloro-2-(2-furanyl)pyridine vs. Unsubstituted Furan-Pyridine Analog
The compound exhibits a predicted probability of protein kinase inhibitory activity (Pa=0.620) [1]. This in silico profile suggests a potential for kinase target engagement that is absent in the simpler, non-halogenated analog 2-(furan-2-yl)pyridin-3-amine (CAS 886508-57-2), for which no such quantitative prediction data is available in the primary literature .
| Evidence Dimension | Predicted Probability of Protein Kinase Inhibition (PASS) |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | 2-(Furan-2-yl)pyridin-3-amine (CAS 886508-57-2): No comparable data available |
| Quantified Difference | Not calculable; target compound has a quantifiable prediction for this activity, while the comparator does not |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model |
Why This Matters
For procurement in kinase-focused drug discovery programs, a compound with a computationally predicted kinase inhibition profile provides a data-driven starting point for hit identification and structure-activity relationship (SAR) studies.
- [1] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. Sci Rep. View Source
